Euchrenone A10
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-17-18(26)12-19(27)23-20(28)13-22(29-24(17)23)15-6-8-21-16(11-15)9-10-25(3,4)30-21/h5-6,8-12,22,26-27H,7,13H2,1-4H3/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKYCUZABAYBC-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3)OC(C=C4)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OC(C=C4)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation of Euchrenone A10
Spectroscopic and Spectrometric Methods for Structure Determination
The elucidation of Euchrenone A10's structure relied on a suite of advanced analytical techniques, each providing complementary information about its molecular framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic compounds. For this compound, ¹H NMR and ¹³C NMR experiments were instrumental in identifying the types of protons and carbon atoms present, their electronic environments, and their connectivity.
¹H NMR Spectroscopy: Provides information about the chemical environment and number of hydrogen atoms. Chemical shifts (δ) indicate the electronic shielding or deshielding of protons, while coupling constants (J) reveal the relationships between adjacent protons.
¹³C NMR Spectroscopy: Identifies the different types of carbon atoms in the molecule based on their chemical shifts.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, helping to assign ¹H signals to their corresponding ¹³C signals.
While specific data tables for this compound's NMR spectra are not detailed in the provided search snippets, these techniques collectively allow for the complete assignment of the molecule's structure.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can further aid in structural elucidation.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Allows for the determination of the precise molecular mass, enabling the calculation of the exact elemental formula. This is essential for confirming the proposed structure of this compound.
Electron Ionization Mass Spectrometry (EI/MS): Often yields characteristic fragmentation patterns that can be used to identify substructures within the molecule.
Liquid Chromatography-Mass Spectrometry (LC/MS): Combines separation power with mass detection, useful for analyzing complex mixtures and confirming the presence of specific compounds.
The structure of this compound has been determined to be 5,7-dihydroxy-8-γ, γ-dimethylallyl-[6‴, 6‴-dimethylpyrano(2‴, 3‴: 4′, 3′)]flavanone researchgate.netresearchgate.net.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within a molecule.
IR Spectroscopy: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. For flavanones, typical absorptions include those for hydroxyl (O-H) and carbonyl (C=O) groups.
UV-Vis Spectroscopy: Detects electronic transitions, particularly those involving π-electron systems. The absorption maxima (λmax) can indicate the presence of conjugated systems, such as those found in the aromatic rings of flavanones.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules. By measuring the differential absorption of left and right circularly polarized light, CD spectra can reveal the stereochemistry at chiral centers. This is particularly important for compounds like flavanones, which often possess chiral centers that influence their biological activity. The analysis of Cotton effects (positive or negative peaks in the CD spectrum at specific wavelengths) allows for the assignment of absolute configuration, which is crucial for a complete structural characterization of this compound researchgate.netlodz.plresearchgate.net.
Chemo-taxonomic Significance within Flavonoid Classification
This compound is classified as a prenylated flavanone (B1672756) researchgate.netresearchgate.net. The presence and distribution of prenylated flavonoids, including flavanones like this compound, within plant genera such as Euchresta have significant chemo-taxonomic value researchgate.net. These compounds can serve as markers for classifying plant species and understanding evolutionary relationships. The specific prenylation pattern and the presence of the pyrano ring in this compound contribute to its unique chemical profile and its placement within the broader classification of flavonoids.
Biosynthetic Pathways and Precursors of Euchrenone A10
Flavonoid Biosynthesis: General Pathways and Enzymes
Flavonoids originate from the phenylpropanoid pathway, which itself is derived from the shikimate pathway. The initial steps involve the conversion of the amino acid phenylalanine into p-coumaroyl-CoA. This process is orchestrated by a series of core enzymes:
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of phenylalanine to trans-cinnamic acid, marking the first committed step in the phenylpropanoid pathway royalsocietypublishing.orgnih.govresearchgate.netmdpi.com.
Cinnamate 4-Hydroxylase (C4H): Converts trans-cinnamic acid to p-coumaric acid royalsocietypublishing.orgnih.govresearchgate.net.
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA royalsocietypublishing.orgnih.govresearchgate.net.
The foundational step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) , a type III polyketide synthase. CHS condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone, the direct precursor to flavanones mdpi.comnih.govnih.govoup.commdpi.com.
Following chalcone formation, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone (B1672756) nih.govnih.govoup.commdpi.comwikipedia.orgresearchgate.net. Naringenin serves as a crucial intermediate, acting as a branch point from which various flavonoid subclasses, including flavanones, flavonols, flavones, anthocyanins, and isoflavonoids, can be synthesized through subsequent enzymatic modifications such as hydroxylation, reduction, and glycosylation nih.govmdpi.comoup.comwikipedia.org.
Table 1: Key Enzymes in General Flavonoid Biosynthesis
| Enzyme Name | EC Number | Primary Role | Precursors Involved | Products Formed |
| Phenylalanine Ammonia Lyase (PAL) | EC 4.3.1.5 | Deamination of phenylalanine | Phenylalanine | Trans-cinnamic acid |
| Cinnamate 4-Hydroxylase (C4H) | EC 1.14.13.11 | Hydroxylation of cinnamic acid | Trans-cinnamic acid | p-coumaric acid |
| 4-Coumarate:CoA Ligase (4CL) | EC 6.2.1.12 | Activation of p-coumaric acid | p-coumaric acid | p-coumaroyl-CoA |
| Chalcone Synthase (CHS) | EC 2.3.1.74 | Condensation of p-coumaroyl-CoA and malonyl-CoA | p-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |
| Chalcone Isomerase (CHI) | EC 5.5.1.6 | Intramolecular cyclization of chalcones | Naringenin chalcone | (2S)-Naringenin (a flavanone) |
| Flavanone 3-Hydroxylase (F3H) | EC 1.14.11.2 | 3β-hydroxylation of flavanones | (2S)-Naringenin | Dihydrokaempferol (a dihydroflavonol) |
| Flavonoid 3′-Hydroxylase (F3′H) | EC 1.14.11.2 | 3′-hydroxylation of flavanones/dihydroflavonols | Naringenin, Dihydrokaempferol | Eriodictyol, Dihydroquercetin |
Prenylation Mechanisms in Flavanone Biosynthesis
Prenylation is a crucial modification that distinguishes prenylflavonoids like Euchrenone A10 from their non-prenylated counterparts. This process involves the attachment of isoprenoid units, typically derived from prenyl pyrophosphates such as dimethylallyl pyrophosphate (DMAPP) or geranylgeranyl pyrophosphate (GGPP), to the flavonoid skeleton researchgate.netmuni.czacs.org. These reactions are catalyzed by specific prenyltransferases.
This compound is characterized by the presence of a γ,γ-dimethylallyl group at the C-8 position of its flavanone core researchgate.net. This suggests that a prenyltransferase enzyme specifically recognizes and attaches this isoprenoid unit to a flavanone precursor. Prenylation can occur at various positions on the flavonoid structure, including C-6, C-8, and C-3', depending on the specific prenyltransferase and substrate researchgate.net. The enzymatic machinery for prenylation is key to generating the structural diversity observed in prenylflavonoids.
Table 2: Prenylation in Flavonoid Biosynthesis
| Process/Component | Description | Relevance to this compound |
| Prenyl Donors | Isoprenoid precursors, typically prenyl pyrophosphates. | Dimethylallyl pyrophosphate (DMAPP) is the likely donor for the γ,γ-dimethylallyl group found in this compound. |
| Enzymes | Prenyltransferases (PTs) - a diverse group of enzymes that catalyze the transfer of prenyl groups. | Specific prenyltransferases are responsible for attaching the dimethylallyl group to the flavanone precursor of this compound. |
| Reaction Type | Electrophilic substitution (e.g., Friedel-Crafts alkylation) or nucleophilic attack. | The prenyl group is attached to the aromatic ring of the flavanone precursor. |
| Typical Sites | C-6, C-8, C-3' positions of the flavonoid skeleton. | This compound features prenylation at the C-8 position of its flavanone core researchgate.net. |
| Precursor Type | Flavonoids, particularly flavanones or chalcones. | A flavanone intermediate is the likely direct precursor for prenylation leading to this compound. |
Enzymatic Activities and Genetic Basis of this compound Formation
While the precise enzymatic activities and genetic basis for the biosynthesis of this compound are not exhaustively detailed in the general literature, its structure as a prenylated flavanone points to a specific sequence of enzymatic reactions. The biosynthesis likely proceeds through the general flavonoid pathway up to a flavanone intermediate. Following the formation of the flavanone core, specific prenyltransferases would then introduce the γ,γ-dimethylallyl group at the C-8 position.
The isolation of this compound from the roots of Euchresta japonica researchgate.netchemfaces.com suggests that this plant species possesses the necessary enzymatic machinery. Research into the genetic basis of prenylflavonoid biosynthesis in various plants has identified specific prenyltransferases responsible for regioselective prenylation. It is plausible that enzymes homologous to those identified in other prenylflavonoid-producing plants are involved in this compound synthesis. The identification of the specific genes encoding these prenyltransferases and the characterization of their activities in Euchresta japonica would be crucial for fully elucidating the genetic basis of this compound formation.
Comparative Biosynthesis with Related Prenylflavonoids
This compound belongs to the broader class of prenylflavonoids, which includes prenylated chalcones, flavanones, flavones, and isoflavones. Comparative analysis of their biosynthesis highlights both conserved steps and unique modifications.
For instance, prenylated chalcones are formed by the prenylation of chalcone precursors, while prenylated flavanones, such as this compound, involve prenylation of a flavanone intermediate acs.orgresearchgate.net. Other prenylflavonoids, like euchrenone a7, also feature prenyl modifications on a flavonoid skeleton acs.orgscience.govacs.org. The key differences often lie in the specific flavanone or chalcone precursor utilized and the regioselectivity and type of prenyl group transferred by the respective prenyltransferases. The presence of a pyrano ring fused to the flavanone core in this compound researchgate.net indicates subsequent cyclization or rearrangement steps following prenylation, further diversifying its structure from simpler prenylated flavonoids.
Table 3: Comparative Biosynthesis of Selected Prenylflavonoids
| Feature | This compound | Prenylated Chalcone (e.g., Isobachachalcone) acs.org | Prenylated Flavanone (e.g., Lupinifolin) muni.czresearchgate.net |
| Core Structure | Flavanone with fused pyrano ring | Chalcone | Flavanone |
| Prenyl Group | γ,γ-dimethylallyl | Various (e.g., prenyl, dimethylallyl) | Various (e.g., prenyl, dimethylallyl) |
| Prenylation Site | C-8 position of the flavanone core researchgate.net | Typically on aromatic rings of chalcone | Typically on aromatic rings of flavanone |
| Key Enzymes | CHS, CHI, specific prenyltransferase (for dimethylallyl group), cyclization enzymes | CHS, specific prenyltransferase | CHS, CHI, specific prenyltransferase |
| Precursor | Flavanone intermediate | Chalcone | Flavanone intermediate |
Compound List
this compound
Phenylalanine
p-coumaroyl-CoA
Malonyl-CoA
Trans-cinnamic acid
p-coumaric acid
Naringenin chalcone
(2S)-Naringenin
Flavanone
Chalcone
Dimethylallyl pyrophosphate (DMAPP)
Geranylgeranyl pyrophosphate (GGPP)
Isobachachalcone
Lupinifolin
Euchrenone a7
Euchrenone b10
Chemical Synthesis and Semisynthesis of Euchrenone A10 and Analogues
Total Synthesis Strategies for Flavanone (B1672756) Scaffolds
The fundamental structure of Euchrenone A10 is a flavanone, a class of flavonoids characterized by a 2-phenylchroman-4-one skeleton. While specific total synthesis routes for this compound are not detailed in the provided literature, general strategies for constructing the flavanone scaffold are well-established. These typically involve the formation of the chromanone ring system through cyclization reactions.
A common synthetic pathway begins with the preparation of a 2'-hydroxychalcone. Chalcones, in turn, are usually synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025) dokumen.pub. Following chalcone (B49325) formation, the flavanone ring is typically formed through an intramolecular cyclization reaction. This cyclization can be acid-catalyzed or thermally induced, leading to the closure of the C-ring and the formation of the characteristic flavanone structure. For example, the general flavonoid biosynthetic pathway starts with chalcone scaffolds, which are then enzymatically modified through isomerases, reductases, hydroxylases, and transferases to yield various flavonoid subclasses, including flavanones dokumen.pubscience.gov. More complex structures, such as the pyrano-flavanoids related to this compound, may involve more elaborate synthetic sequences, as seen in the concise total synthesis of related pyranochalcone natural products researchgate.net.
Synthetic Methodologies for Prenylated Moieties
The prenyl substituents in this compound, specifically the γ, γ-dimethylallyl group and the dimethylpyran ring, are introduced through prenylation reactions followed by cyclization. Prenylation, the attachment of isoprenoid units, is a common modification in natural products.
Prenylation: The introduction of prenyl groups onto phenolic compounds typically involves electrophilic substitution. This can be achieved using prenyl halides (e.g., prenyl bromide) or prenyl alcohols in the presence of catalysts such as Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) or Brønsted acids. These conditions facilitate the alkylation of the aromatic ring (C-prenylation) or the phenolic oxygen (O-prenylation). For prenylated flavonoids, C-prenylation at specific positions on the aromatic rings is frequently observed.
Pyran Ring Formation: The dimethylpyran ring in this compound is characteristic of many prenylated flavonoids and is often formed through an intramolecular cyclization reaction. This cyclization typically occurs between an ortho-phenolic hydroxyl group and the double bond of a prenyl side chain. Under acidic or thermal conditions, the prenyl moiety undergoes cyclization, forming a dihydropyran ring. Literature describing related isoprenylated flavonoids details this process, where cyclization occurs between an oxygenated quaternary carbon and an olefinic quaternary carbon of the prenyl side chain adjacent to a phenolic hydroxyl group mdpi.com. This cyclization strategy is crucial for generating the complex polycyclic structures found in compounds like this compound.
Development of this compound Analogues and Derivatives
The isolation of various related prenylated flavonoids, such as Euchrenone A5, A7, A11, Sanggenons, Licoflavone C, and Artocarpin, from natural sources underscores the structural diversity within this class of compounds researchgate.netmdpi.comresearchgate.netepdf.pubacs.orgscribd.com. The development of this compound analogues and derivatives typically aims to explore the structure-activity relationships (SAR) by systematically modifying the core flavanone scaffold or its prenyl substituents.
Synthetic strategies for creating analogues can involve:
Modification of Prenyl Groups: Altering the length, branching, or saturation of the prenyl chains, or changing the position of prenylation on the flavanone core.
Functionalization of the Flavanone Core: Introducing or modifying hydroxyl, methoxy, or other functional groups on the A, B, or C rings of the flavanone skeleton.
Semisynthesis: Utilizing naturally occurring related flavonoids as starting materials for chemical modifications.
The generation of compound libraries through such synthetic efforts is essential for identifying novel compounds with desired biological properties.
Green Chemistry Approaches in this compound Synthesis
The pursuit of sustainable and environmentally friendly synthetic methodologies is a growing trend in natural product chemistry. For prenylated flavonoids like this compound, green chemistry approaches are being increasingly considered.
The literature highlights that the structural diversification of isoflavonoids, a related class of compounds, through green synthesis is a compelling research area, with efforts made to conduct syntheses under environmental-friendly conditions researchgate.net. Green chemistry principles applicable to the synthesis of this compound and its analogues would include:
Solvent Selection: Utilizing benign solvents such as water, ethanol, or supercritical CO₂, or employing solvent-free reaction conditions where feasible researchgate.net.
Catalysis: Developing efficient catalytic systems (e.g., organocatalysis, metal catalysis) that allow for milder reaction conditions, higher selectivity, and reduced waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, minimizing byproducts.
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions conducted at ambient temperature.
While specific green synthesis protocols for this compound are not extensively documented, the general trend towards sustainable synthesis in flavonoid chemistry provides a framework for developing more environmentally conscious routes for this compound and its derivatives.
Advanced Mechanistic Studies of Euchrenone A10
Neuroprotective Activity Mechanisms (referencing related isoflavones)
Neurodegenerative diseases represent a significant health challenge, prompting research into natural compounds that can offer neuroprotection. Isoflavones, a class of polyphenolic phytochemicals, have demonstrated potent neuroprotective properties against various neurodegenerative conditions nih.gov. These compounds exert their effects through multiple cellular signaling pathways within the nervous system. Key mechanisms identified for isoflavones include modulation of neurotransmitters, interaction with estrogenic receptors, antioxidant effects, anti-inflammatory properties, anti-apoptotic activity, and the modulation of neural plasticity nih.gov.
While specific neuroprotective mechanisms for Euchrenone A10 are not extensively detailed in the provided literature, related compounds offer a framework for understanding its potential. For instance, Morachalcone A, a prenylated chalcone (B49325), has shown neuroprotective effects on HT22-immortalized hippocampal cells against glutamate-induced oxidative stress, with reported EC50 values of 35.5±2.1 μM chemfaces.com. Furthermore, studies on other natural extracts containing flavonoids have indicated neuroprotective activities by mitigating apoptosis and reducing the activity of key enzymes in the apoptosis signaling cascade scribd.comresearchgate.net. The structural similarity of this compound to other bioactive flavonoids suggests that it may also engage in similar protective pathways, warranting further investigation into its specific molecular targets and signaling interactions.
Enzyme Inhibition Mechanisms
This compound and its structural relatives are being investigated for their potential to inhibit various enzymes relevant to metabolic disorders and other physiological processes.
Alpha-Glucosidase Inhibition
Alpha-glucosidase plays a critical role in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes by slowing down glucose absorption. While direct alpha-glucosidase inhibition data for this compound is not explicitly provided in the reviewed literature, related compounds have shown significant activity. For example, (2R)/(2S)-Euchrenone a7, a flavanone (B1672756) structurally related to this compound, has demonstrated significant alpha-glucosidase inhibitory activity with an IC50 value of 6.28 μM researchgate.net. Other prenylated flavonoids have also been identified as alpha-glucosidase inhibitors, with some exhibiting non-competitive or mixed non-competitive inhibition patterns nih.gov. Research on isoflavones also highlights their potential as alpha-glucosidase inhibitors, with molecular docking simulations being used to understand their binding interactions with the enzyme's active site nih.govresearchgate.net.
Table 1: Alpha-Glucosidase Inhibition Activity of Selected Flavonoids
| Compound | IC50 (μM) | Reference |
| (2R)/(2S)-Euchrenone a7 | 6.28 | researchgate.net |
| Isolupalbigenin | 11.3 ± 0.2 | researchgate.net |
| Acarbose (positive control) | 0.092 | nih.gov |
Tyrosinase Inhibition (referencing Morachalcone A)
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is desirable for cosmetic applications aimed at skin whitening and for preventing enzymatic browning in foods. Morachalcone A has been identified as a potent tyrosinase inhibitor, exhibiting significant activity with IC50 values reported as 0.013 μM chemfaces.com and 0.08 ± 0.02 µM mdpi.com. These findings position Morachalcone A as a strong natural tyrosinase inhibitor, outperforming the positive control, kojic acid, in some studies mdpi.com. While direct tyrosinase inhibition data for this compound is not available in the reviewed sources, the presence of similar structural motifs in related flavonoids suggests potential for activity, though specific studies are needed for confirmation.
Table 2: Tyrosinase Inhibition Activity of Morachalcone A
| Compound | IC50 (μM) | Reference |
| Morachalcone A | 0.013 | chemfaces.com |
| Morachalcone A | 0.08 ± 0.02 | mdpi.com |
| Kojic acid (positive control) | 44.6 | mdpi.com |
Pancreatic Lipase (B570770) Inhibition (referencing Morachalcone A)
Pancreatic lipase is a crucial enzyme for the digestion and absorption of dietary fats. Inhibiting pancreatic lipase is a therapeutic strategy for managing obesity and related metabolic disorders. Morachalcone A has demonstrated strong pancreatic lipase inhibitory activity, with reported IC50 values of 6.2 μM chemfaces.comnih.gov. The flavonoid nucleus has been identified as a necessary structural component for pancreatic lipase inhibitory activity researchgate.net. Other prenylated compounds from Morus alba have also shown moderate pancreatic lipase inhibition nih.gov. Although specific data for this compound's pancreatic lipase inhibition is not detailed, its structural class suggests potential for such activity.
Structure Activity Relationship Sar Studies of Euchrenone A10 and Its Analogues
Correlating Structural Features with Biological Activities
The biological activity of Euchrenone A10, a prenylated flavanone (B1672756) isolated from Sophora flavescens, is intrinsically linked to its specific structural characteristics. Structure-activity relationship (SAR) studies on this compound and its analogues aim to elucidate how modifications to its chemical architecture influence its therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. While comprehensive SAR studies focusing exclusively on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from research on closely related prenylated flavonoids from the Sophora genus.
Research on various prenylated flavonoids from Sophora flavescens has demonstrated a range of biological effects, including antitumor and anti-inflammatory properties. worldscientific.com Although direct SAR studies on a broad spectrum of this compound analogues are not extensively documented, the existing data on related compounds provide a foundational understanding for future drug design and optimization efforts.
Role of Prenyl Groups in Modulating Bioactivity
The prenyl group, specifically the lavandulyl group attached to the A ring of the flavanone core in this compound, is a critical determinant of its biological activity. Prenylation, the attachment of these hydrophobic isoprenoid chains, generally enhances the lipophilicity of flavonoids. This increased lipophilicity is thought to facilitate interaction with and passage through cellular membranes, thereby increasing the bioavailability and potency of the compound. researchgate.net
Studies on various prenylated flavonoids have consistently shown that these moieties are crucial for a range of biological effects, including cytotoxic, antibacterial, and anti-inflammatory activities. researchgate.net For example, research on lavandulyl flavanones from Sophora flavescens has highlighted the importance of the lavandulyl group for their cytotoxic effects against cancer cell lines. nih.gov The size, shape, and position of the prenyl group can significantly influence the compound's interaction with biological targets.
In the context of fatty acid synthase (FAS) inhibition, a target for anticancer therapy, the lavandulyl group of flavanones like sophoraflavanone G has been shown to substantially increase hydrophobic binding affinities to the ketoacyl synthase domain of the enzyme. nih.gov This enhanced binding directly correlates with their potent inhibitory effects on FAS activity. nih.gov This underscores the pivotal role of the prenyl moiety in driving the biological activity of compounds like this compound.
Influence of Flavanone Scaffold Modifications on Efficacy
Modifications to the core flavanone scaffold of this compound, particularly the hydroxylation pattern and other substitutions, play a significant role in modulating its biological efficacy. The number and position of hydroxyl (-OH) groups on the A and B rings of the flavanone structure are known to be critical for various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.
For instance, studies on the fatty acid synthase (FAS) inhibitory activity of lavandulyl flavanones have indicated that the degree of hydroxylation on the B ring is proportional to the inhibitory activity. nih.gov This suggests that for analogues of this compound, altering the number or placement of hydroxyl groups on the B-ring could be a viable strategy to enhance its anticancer potential.
Stereochemical Considerations and Enantiomeric Activity
This compound, like other flavanones, possesses a chiral center at the C2 position of the flavanone core. This gives rise to two enantiomers, (2S) and (2R), which are non-superimposable mirror images of each other. The stereochemistry at this center can have a profound impact on the biological activity of the compound, as biological systems, such as enzymes and receptors, are often stereospecific.
While specific studies isolating and comparing the enantiomeric activity of this compound are limited, research on other lavandulyl flavanones from Sophora flavescens provides relevant insights. For example, (-)-kurarinone, a related compound, was isolated as a specific stereoisomer and demonstrated cytotoxic activity. nih.gov This suggests that the biological targets of these compounds may exhibit stereoselectivity.
The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even produce undesirable side effects. Therefore, the stereospecific synthesis and biological evaluation of individual this compound enantiomers are crucial steps in fully understanding its therapeutic potential and developing it as a drug candidate.
Computational Approaches to SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the structure-activity relationships of compounds like this compound at a molecular level. These in silico techniques can predict how a molecule binds to a specific protein target and provide insights into the energetic and conformational changes that occur upon binding.
Molecular docking studies have been employed to understand the interaction of flavonoids from Sophora flavescens with various cancer targets. researchgate.net For instance, docking studies on lavandulyl flavonoids with fatty acid synthase (FAS) revealed that the lavandulyl group contributes significantly to the binding affinity within the ketoacyl synthase domain. nih.gov Such studies can elucidate the key amino acid residues involved in the interaction and guide the design of analogues with improved binding and inhibitory activity.
While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not widely published, the application of these methods to closely related compounds demonstrates their utility. These computational approaches can help to rationalize observed SAR data, predict the activity of novel analogues, and provide a structural basis for the development of more potent and selective therapeutic agents based on the this compound scaffold.
Biotechnological and Chemoinformatic Approaches in Euchrenone A10 Research
Metabolomic Profiling and Identification of Euchrenone A10 in Biological Systems
The identification and characterization of natural products within biological systems are foundational steps in understanding their presence and potential biological activity. This compound has been successfully isolated and its structure elucidated from the roots of Euchresta formosana, indicating its presence within plant tissues researchgate.net. This initial identification within a natural source provides a basis for further investigation into its occurrence and potential metabolites in other biological contexts. However, comprehensive metabolomic profiling of this compound in broader biological systems, such as in vitro cell cultures or in vivo models, has not been extensively detailed in the reviewed literature. Such studies would be instrumental in mapping its metabolic fate and identifying derived compounds in different physiological environments.
Network Pharmacology for Elucidating Multi-Target Mechanisms
Network pharmacology offers a systems-level approach to understand the complex interactions of compounds with multiple biological targets, thereby revealing intricate mechanisms of action. While direct network pharmacology studies specifically focused on this compound were not extensively found, related research highlights the potential of flavonoids in this domain. For instance, studies involving virtual screening of flavonoids have proposed certain compounds, including the related Euchrenone A11, as potential inhibitors targeting specific pathways, such as those involving the SARS-CoV-2 main protease nih.gov. This suggests that this compound, as a flavonoid, may also engage multiple targets. Future network pharmacology analyses could map its interactions within cellular signaling pathways, providing a holistic view of its therapeutic potential and identifying key molecular targets.
Computational Drug Discovery and Virtual Screening Paradigms
Computational methods, particularly virtual screening and molecular docking, are powerful tools in modern drug discovery, enabling the rapid identification of potential lead compounds. Research has shown that flavonoids, as a class, are frequently investigated using these computational paradigms. For example, a virtual screening study identified Euchrenone A11, a related compound, as a potential inhibitor of the SARS-CoV-2 main protease nih.gov. Other studies have employed molecular docking to assess the binding affinities of phytochemicals from Erythrina species, which include compounds like Euchrenone B10, against enzymes such as COX-1 and COX-2 researchgate.netnih.gov. These studies underscore the utility of computational approaches in exploring the pharmacological landscape of flavonoids. While direct computational drug discovery studies specifically detailing this compound's interaction with particular targets are limited, its structural class suggests its potential utility in such screening campaigns. The application of these methods can help predict binding modes, affinities, and identify novel therapeutic applications for compounds like this compound.
Future Directions and Emerging Research Avenues for Euchrenone A10
Integrated Omics Approaches for Comprehensive Understanding
Future research on Euchrenone A10 will likely benefit from the application of integrated "omics" technologies to gain a holistic understanding of its mechanism of action. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive biological profile of the cellular response to this compound. This approach can reveal novel molecular targets and signaling pathways that are modulated by the compound. For instance, transcriptomic analysis could identify genes whose expression is altered in the presence of this compound, while proteomics would reveal changes in protein levels and post-translational modifications. Metabolomics could then provide insights into the downstream effects on cellular metabolism. The integration of these large-scale datasets will be crucial for building a complete picture of this compound's bioactivity and for identifying potential biomarkers for its effects.
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identification of genetic factors influencing sensitivity or resistance to this compound. |
| Transcriptomics | Analysis of changes in gene expression profiles in response to this compound treatment. |
| Proteomics | Identification of protein targets and pathways directly or indirectly affected by this compound. |
| Metabolomics | Characterization of alterations in metabolic pathways following exposure to this compound. |
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational modeling and in silico studies are set to play a pivotal role in accelerating research on this compound. Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with various protein targets, offering clues to its mechanism of action. Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of this compound and its analogues with their biological activities. This information is invaluable for the rational design of new derivatives with improved potency and selectivity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of this compound when interacting with its biological targets, offering a more nuanced understanding of the binding process.
Green and Sustainable Production Methods
The development of green and sustainable methods for the production of this compound is a critical area of future research. Traditional chemical synthesis of complex natural products can be lengthy, costly, and environmentally unfriendly. Future efforts will likely focus on biocatalysis and metabolic engineering approaches. The use of enzymes or whole-cell systems to perform key synthetic steps can lead to more efficient and environmentally benign processes. Additionally, exploring the biosynthesis of flavonoids in plant-based systems and utilizing techniques like plant tissue culture or hairy root culture could provide a sustainable source of this compound and its precursors. Green chemistry principles, such as the use of renewable solvents and energy-efficient reaction conditions, will be central to these endeavors.
Exploration of Undiscovered Biological Activities
While initial studies may have focused on specific biological activities of this compound, future research should aim to explore a broader range of pharmacological properties. High-throughput screening (HTS) of this compound against diverse panels of biological targets can uncover novel and unexpected activities. For instance, its potential as an antimicrobial, antiviral, or neuroprotective agent could be investigated. Furthermore, exploring its effects on cellular processes such as autophagy, senescence, and immunomodulation could open up new therapeutic avenues. A systematic and unbiased approach to screening will be essential to fully map the bioactivity profile of this compound.
Design and Synthesis of Highly Potent and Selective Analogues
The chemical structure of this compound provides a scaffold for the design and synthesis of novel analogues with enhanced potency and selectivity. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the rational modification of the this compound molecule. For example, modifications to the prenyl group or the flavonoid backbone could lead to derivatives with improved pharmacokinetic properties and target engagement. The synthesis of a library of this compound analogues would enable a more thorough investigation of the structural requirements for its biological activity and could lead to the identification of lead compounds for drug development.
| Modification Strategy | Potential Outcome |
| Modification of the prenyl group | Improved cell permeability and target binding affinity. |
| Alteration of the flavonoid core | Enhanced selectivity for specific biological targets. |
| Introduction of new functional groups | Increased potency and modified pharmacokinetic profile. |
Novel Therapeutic Applications Beyond Current Scope
As our understanding of the biological activities of this compound and its analogues expands, so too will the potential for novel therapeutic applications. Beyond its initially investigated effects, this compound could be explored for its potential in areas such as metabolic diseases, cardiovascular disorders, and inflammatory conditions. The development of targeted drug delivery systems could further enhance its therapeutic potential by ensuring that the compound reaches its intended site of action in the body, thereby increasing efficacy and reducing potential side effects.
Addressing Challenges in Natural Product Research and Development
The journey of a natural product like this compound from discovery to clinical application is fraught with challenges. These include issues with supply and scalability, complex chemical synthesis, and often poor pharmacokinetic properties such as low solubility and bioavailability. Future research must proactively address these hurdles. Developing efficient and scalable synthetic or biosynthetic production methods is paramount. Formulation strategies, such as nanoencapsulation or the use of drug delivery systems, will be crucial for improving the bioavailability of this compound. A multidisciplinary approach, combining natural product chemistry, pharmacology, and pharmaceutical sciences, will be essential to overcome these challenges and realize the full therapeutic potential of this compound.
Q & A
Q. What are the primary natural sources of Euchrenone A10, and how is it isolated for experimental studies?
this compound is typically isolated from plant species within the Erythrina genus (e.g., Erythrina costaricensis) and Morus macroura using solvent extraction followed by chromatographic techniques. For example, dichloromethane (DCM) fractions from leaves and stems are profiled via UPLC-ESI-MS/MS to identify and isolate the compound . Methodological considerations include optimizing solvent polarity and column selection to enhance yield and purity.
Q. What analytical methods are most reliable for characterizing this compound’s structural properties?
Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in both positive and negative ionization modes is widely used. This method allows precise identification via fragmentation patterns and comparison with literature data. Retention times and spectral libraries are critical for validation . Nuclear magnetic resonance (NMR) spectroscopy further confirms stereochemical details, though sample purity (>95%) is essential to avoid spectral interference.
Q. What preliminary pharmacological activities have been reported for this compound?
Early studies highlight cardioprotective and anti-depressive effects, likely mediated through modulation of oxidative stress pathways. For instance, Morus macroura extracts containing this compound demonstrated dose-dependent antioxidant activity in vitro, validated via assays like DPPH radical scavenging . Researchers should prioritize dose-response experiments and control for matrix effects (e.g., coexisting metabolites) to isolate the compound’s specific contributions.
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variations in extraction protocols, biological models, or metabolite interactions. A robust approach includes:
- Standardized extraction : Document solvent systems, temperatures, and lyophilization steps to ensure reproducibility .
- Comparative assays : Replicate studies across multiple cell lines (e.g., HEK-293 vs. HepG2) to assess context-dependent effects.
- Metabolomic profiling : Use LC-MS to quantify coexisting compounds in test samples, enabling correlation analyses between composition and activity .
Q. What strategies are effective for synthesizing this compound derivatives to enhance stability or potency?
Semi-synthetic modification of the isoflavanone core structure (e.g., hydroxylation or methylation) can improve pharmacokinetic properties. Key steps include:
- Protecting group chemistry : Preserve reactive sites (e.g., phenolic -OH) during synthesis.
- In silico modeling : Predict binding affinities using molecular docking tools to prioritize derivatives for synthesis .
- Stability testing : Use accelerated degradation studies (e.g., pH, temperature variations) to identify labile functional groups .
Q. How should experimental designs be optimized to investigate this compound’s mechanism of action?
Employ a multi-omics framework:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.
- Metabolomics : Track endogenous metabolite shifts via untargeted LC-MS.
- Integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to map cross-omics interactions and pinpoint primary targets .
Q. What are the critical considerations for ensuring reproducibility in this compound research?
- Data transparency : Publish raw chromatograms, NMR spectra, and statistical codes in supplementary materials.
- Reagent validation : Certify solvent purity and cell line authenticity (e.g., STR profiling).
- Negative controls : Include vehicle-only groups and matrix-matched blanks to rule out artifact signals .
Methodological Guidelines
- For isolation : Prioritize hyphenated techniques (e.g., LC-MS/MS) to minimize co-elution issues .
- For bioassays : Use triplicate measurements and blinded analysis to reduce bias .
- For data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), detailing instrument parameters (e.g., MS collision energy) and statistical thresholds (e.g., p-value corrections) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
